3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea
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Overview
Description
3-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea is a synthetic organic compound that features a benzofuran moiety, a hydroxyethyl group, and an oxanyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea typically involves multiple steps:
Formation of 2,3-Dihydrobenzofuran: This can be achieved by the cyclization of 2-phenoxyethanol in the presence of a Lewis acid such as zinc chloride at elevated temperatures.
Introduction of the Hydroxyethyl Group: The 2,3-dihydrobenzofuran is then reacted with an appropriate epoxide under basic conditions to introduce the hydroxyethyl group.
Formation of the Oxanyl Urea: The final step involves the reaction of the intermediate with oxan-4-yl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzofuran ring can be reduced to form a dihydrobenzofuran derivative.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully saturated benzofuran derivative.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Shares the benzofuran core but lacks the hydroxyethyl and oxanyl urea groups.
Benzofuran: Similar structure but without the dihydro and hydroxyethyl modifications.
Oxan-4-yl Urea Derivatives: Compounds with similar urea structures but different substituents.
Uniqueness
3-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea is unique due to the combination of its benzofuran, hydroxyethyl, and oxanyl urea moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-14(11-1-2-15-12(9-11)3-8-22-15)10-17-16(20)18-13-4-6-21-7-5-13/h1-2,9,13-14,19H,3-8,10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFCORXUXZHSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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